2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide typically involves multi-step organic reactions One common method involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxyphenylhydrazine to form a hydrazone intermediate This intermediate then undergoes cyclization with an appropriate nitrile source, such as malononitrile, under basic conditions to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-bromophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide
- 2-amino-4-(4-fluorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide
- 2-amino-4-(4-methylphenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide
Uniqueness
The uniqueness of 2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrol-3-yl cyanide lies in its specific combination of functional groups and its potential biological activity. The presence of the chloro group on the aromatic ring can significantly influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H16ClN3O2 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O2/c1-24-14-7-8-17(18(9-14)25-2)23-11-16(15(10-21)19(23)22)12-3-5-13(20)6-4-12/h3-9,11H,22H2,1-2H3 |
InChI Key |
LQUOXBOLXCHAEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=C(C(=C2N)C#N)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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